Guaifylline is derived from the natural product guaiacol, which is obtained from the distillation of wood tar or can be synthesized from lignin. The compound falls under the category of methylxanthines, sharing structural similarities with other well-known compounds like caffeine and theophylline. Its chemical formula is with a molecular weight of approximately 378.4 g/mol .
The synthesis of guaifylline can be achieved through several methods. One common route involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with 3-(2-methoxyphenoxy)propane-1,2-diol under specific conditions. The process typically requires heating the reactants in the presence of a catalyst to facilitate the formation of guaifylline .
Key Steps in Synthesis:
Guaifylline has a complex molecular structure characterized by its purine base and phenolic ether group. The molecular structure can be represented as follows:
Molecular Formula:
Molecular Weight: 378.4 g/mol
IUPAC Name: 1,3-dimethyl-7H-purine-2,6-dione; 3-(2-methoxyphenoxy)propane-1,2-diol
The compound's structure includes:
The InChI Key for guaifylline is PVKUHCBHOUMGJN-UHFFFAOYSA-N, which helps in identifying its unique chemical structure .
Guaifylline can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reactions:
These reactions are crucial for modifying guaifylline to enhance its pharmacological properties or to synthesize related compounds.
The mechanism by which guaifylline exerts its therapeutic effects primarily involves its interaction with specific receptors and enzymes related to bronchial function. It acts as an inhibitor of certain phosphodiesterases which leads to increased levels of cyclic adenosine monophosphate (cAMP). This results in bronchodilation and reduced inflammation in the airways.
Additionally, guaifylline enhances mucociliary clearance by decreasing mucus viscosity, thereby facilitating easier expulsion of respiratory secretions .
Relevant Data:
Guaifylline has broad applications across various fields:
The development of guaifylline stems from a century-long evolution in respiratory pharmacotherapy that recognized the clinical interdependence of bronchoconstriction and mucus obstruction. Guaifenesin (glyceryl guaiacolate ether) originated as a botanical remedy derived from guaiac tree extracts used by Native Americans, with its first modern pharmaceutical application recorded in the 1800s for respiratory diseases in Europe [1]. The compound gained formal recognition in 1952 when the FDA approved it as a standalone expectorant. This established guaifenesin's position as the only legally marketed OTC expectorant in the United States following its inclusion in the 1989 FDA Final Monograph for OTC cold, cough, and allergy products [1] [5].
Parallel developments occurred with methylxanthines, particularly theophylline, which emerged as a cornerstone bronchodilator in mid-20th century asthma management. By the 1960s, clinical researchers began systematically exploring fixed-dose combinations that could simultaneously address bronchospasm and mucus plugging—a common pathological duo in chronic bronchitis. The combination product "Entair" (theophylline-guaiphenesin) exemplified this therapeutic approach, with 1966 clinical trials documenting its effects on respiratory function [2]. This period marked a paradigm shift from single-pathway interventions toward mucobronchodilator strategies targeting multiple aspects of obstructive pathophysiology.
The late 20th century saw consolidation of this combination approach through pharmaceutical optimization. While immediate-release liquid formulations dominated early products, the 2002 FDA approval of 12-hour extended-release guaifenesin tablets enabled more practical combination dosing regimens [1]. Subsequent pharmacokinetic refinements improved the synchronization of theophylline's narrow therapeutic window with guaifenesin's short half-life (approximately 1 hour for immediate-release formulations), creating more stable plasma concentrations for both compounds [1] [6]. These innovations addressed key limitations of early combination products while preserving the core therapeutic rationale of simultaneous airway dilation and mucus modification.
Table 1: Key Milestones in Guaifylline Development
| Time Period | Development Phase | Significant Events |
|---|---|---|
| Pre-1500s | Botanical Origins | Guaiac tree extracts used by Native Americans for respiratory symptoms |
| 1800s | Early Pharmaceutical Use | Guaiac extracts employed in European respiratory treatments |
| 1952 | Monotherapy Approval | FDA acceptance of guaifenesin as a standalone expectorant |
| 1960s | Combination Concept | Emergence of fixed-dose products like "Entair" (theophylline-guaiphenesin) [2] |
| 1989 | Regulatory Standardization | Inclusion in FDA Final Monograph for OTC cough/cold products [1] |
| 2002 | Formulation Advancement | FDA approval of 12-hour extended-release guaifenesin tablets |
| 2010s-Present | Mechanistic Refinement | Elucidation of synergistic pathways beyond bronchodilation/expectoration |
The pharmacological synergism between guaifenesin and theophylline operates through complementary mechanisms that collectively target the viscous cycle of airflow obstruction and mucus retention in chronic respiratory diseases. At the molecular level, this combination simultaneously modulates mucin secretion, ciliary function, smooth muscle tone, and inflammatory signaling—creating multi-point intervention in the pathophysiology of obstructive airways.
Mucociliary Clearance Enhancement: Guaifenesin exerts multifaceted effects on respiratory mucus through several experimentally-validated mechanisms: (1) stimulation of gastric vagal receptors triggers a gastro-pulmonary reflex that increases respiratory tract fluid volume and reduces viscosity; (2) direct suppression of mucin production (MUC5AC and MUC5B) in airway epithelial cells; and (3) reduction of mucus viscoelasticity and surface tension [1] [5]. These actions collectively transform pathological mucus into a more transportable form. Crucially, guaifenesin enhances the efficacy of cough clearance—the essential backup mechanism when mucociliary escalator function fails. By normalizing mucus concentration-dependent cohesive and adhesive properties, guaifenesin restores cough's effectiveness in evacuating secretions from obstructed airways [5]. This mucus-modifying activity creates an optimal environment for theophylline's bronchodilatory action by reducing the adhesive plugging that physically obstructs airways independent of smooth muscle constriction.
Bronchodilatory Amplification: Theophylline complements guaifenesin's secretolytic effects through several pathways: (1) non-selective phosphodiesterase inhibition increases cyclic AMP and GMP, relaxing airway smooth muscle; (2) adenosine receptor antagonism prevents adenosine-induced bronchoconstriction; and (3) enhanced diaphragmatic contractility reduces respiratory muscle fatigue [6]. These actions collectively dilate constricted airways and improve airflow dynamics through partially cleared passages. The combination demonstrates particular efficacy in the chronic bronchitis phenotype of COPD, where goblet cell hyperplasia and mucus hypersecretion coexist with airway hyperreactivity. Cigarette smoke—the primary COPD risk factor—simultaneously induces epidermal growth factor receptor cascades that drive mucin production and inflammatory pathways that promote bronchospasm [4] [5]. Guaifylline's dual-component approach addresses this multifactorial pathology more comprehensively than either agent alone.
Cough Reflex Modulation: Beyond physical mucus clearance, the combination demonstrates synergistic effects on cough sensitivity—a critical symptom in obstructive airways. Guaifenesin directly inhibits cough reflex sensitivity through mechanisms distinct from opioid antitussives [1] [5], while theophylline may modulate afferent nerve sensitivity in chronically inflamed airways. This dual modulation transforms unproductive, reflexive coughing into more effective, controlled expectoration when combined with improved mucus rheology.
Table 2: Molecular and Physiological Targets of Guaifylline Components
| Therapeutic Target | Guaifenesin Mechanisms | Theophylline Mechanisms | Integrated Effects |
|---|---|---|---|
| Mucus Rheology | ↓ Mucin production (MUC5AC/MUC5B) ↓ Mucus viscoelasticity ↑ Airway surface hydration | Not directly targeted | Reduced mucus solid content Improved mucus transportability |
| Mucociliary Clearance | ↑ Ciliary beat frequency ↑ Cough efficacy through normalized mucus cohesion | Potential anti-inflammatory effects on ciliated epithelium | Enhanced physical clearance of secretions Reduced mucus plugging |
| Airway Caliber | Indirect via reduced luminal obstruction | ↓ Phosphodiesterase activity ↑ cAMP/cGMP ↓ Adenosine receptor activation | Synergistic improvement in FEV1 Reduced air trapping |
| Cough Reflex | ↓ Cough reflex sensitivity ↑ Productive cough efficiency | Possible afferent nerve modulation | Transformation of reflexive to productive cough |
Pathophysiological Synergism in Chronic Bronchitis: The clinical rationale for guaifylline is strongest in stable chronic bronchitis (SCB), defined by chronic productive cough persisting ≥3 months/year for ≥2 consecutive years without recent exacerbation [5]. SCB pathophysiology involves mucus hyperconcentration with solids increasing up to 15%, creating viscous plugs that compress cilia and trap pathogens. This establishes a vicious cycle of inflammation, infection, and progressive airflow limitation [4] [5]. Guaifenesin breaks this cycle by reducing mucus osmotic pressure and solid content, while theophylline counteracts the cholinergic bronchoconstriction that further narrows mucus-plugged airways. Clinical studies demonstrate that this combination reduces subjective cough severity, decreases sputum tenaciousness, and improves overall breathing comfort more effectively than either agent alone—validating the pathophysiological synergism [5] [6].
Table 3: Complementary Actions in Chronic Bronchitis Pathophysiology
| Pathological Feature | Guaifenesin Action | Theophylline Action | Clinical Outcome |
|---|---|---|---|
| Mucus Hypersecretion | ↓ Mucin synthesis ↑ Hydration | Not applicable | Reduced sputum production volume Lowered sputum viscosity |
| Mucus Plugging | ↓ Mucus adhesiveness ↑ Cough clearance efficiency | Bronchodilation improves airflow behind plugs | Decreased airway obstruction Reduced air trapping |
| Airway Inflammation | Indirect via reduced bacterial retention | ↓ NF-κB activation ↓ Inflammatory cytokines | Attenuated inflammatory cascade |
| Bronchospasm | Minimal direct effect | Direct smooth muscle relaxation | Improved FEV1 Reduced dyspnea |
The guaifenesin-theophylline combination represents a rationally designed therapeutic approach for complex obstructive airway diseases where mucus pathology and bronchospasm coexist. By simultaneously targeting these interdependent pathways, guaifylline achieves clinical effects that transcend simple additive pharmacology, creating true therapeutic synergism grounded in respiratory pathophysiology.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: